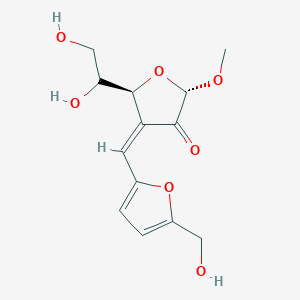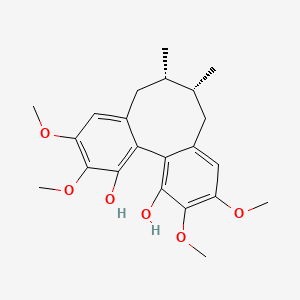![molecular formula C25H31ClN2O6 B1255242 1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate CAS No. 872460-86-1](/img/no-structure.png)
1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATTO 610-2 is an organic heterotetracyclic compound and an organic perchlorate salt. It has a role as a fluorochrome. It contains an ATTO 610-2(1+).
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
- The compound has been synthesized through reactions involving N-monosubstituted 1,2-diamino-benzenes and butane-2, 3-dione in acidic solutions, contributing to the field of heterocyclic chemistry and the synthesis of quinoxalinium perchlorates. This process highlights the compound's relevance in synthesizing diverse heterocyclic structures (Schelz & Priester, 1975).
Intermediates for Synthesis of Heteroaromatic Compounds
- Research indicates its utility as an intermediate in the synthesis of various six-membered heteroaromatic compounds. It reacts with simple amidines to yield 1,3,5-triazines and with N,N-dimethylamidines to produce pyrimidines. This suggests its application in complex organic synthesis and the generation of diverse molecular structures (Boyd, Lindley, & Nicolaou, 1984).
Photocatalytic Applications
- The compound has been used in oxidative photocyclization processes under visible light irradiation, suggesting its potential role in photocatalytic applications. This demonstrates its significance in photochemistry and the synthesis of quinolinium salts (Sawicka et al., 2019).
Applications in Dye Synthesis
- It has been identified as a precursor for conventional and new-type dyes, playing a critical role in the field of dye chemistry and materials science. This shows its applicability in the development of new dyes and pigments (Schelz, 1978).
Fluorescence and Photonic Applications
- Derivatives of this compound have been explored for their bright fluorescence properties in solution, suggesting applications in fluorescence spectroscopy and the development of fluorescent markers for biomedical applications (Galunov et al., 2003).
Electrochemical Studies
- Electrochemical reduction studies of similar quinolinium salts indicate potential applications in electrochemistry and materials science, particularly in exploring redox properties of related compounds (Cox et al., 1999).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate involves the condensation of 2,3,4,11-tetrahydronaphtho[2,3-g]quinoline with dimethylamine followed by carboxylation of the resulting intermediate. The perchlorate salt is then formed by reaction with perchloric acid.", "Starting Materials": [ "2,3,4,11-tetrahydronaphtho[2,3-g]quinoline", "Dimethylamine", "Carbon dioxide", "Perchloric acid" ], "Reaction": [ "Step 1: Condensation of 2,3,4,11-tetrahydronaphtho[2,3-g]quinoline with dimethylamine in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate 9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinoline.", "Step 2: Carboxylation of the intermediate with carbon dioxide in the presence of a catalyst such as palladium on carbon to form 1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinoline.", "Step 3: Formation of the perchlorate salt by reaction of the intermediate with perchloric acid." ] } | |
Número CAS |
872460-86-1 |
Fórmula molecular |
C25H31ClN2O6 |
Peso molecular |
491 g/mol |
Nombre IUPAC |
4-[9-(dimethylamino)-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-1-yl]butanoic acid;perchlorate |
InChI |
InChI=1S/C25H30N2O2.ClHO4/c1-25(2)21-15-20(26(3)4)10-9-17(21)13-19-14-18-7-5-11-27(12-6-8-24(28)29)23(18)16-22(19)25;2-1(3,4)5/h9-10,13-16H,5-8,11-12H2,1-4H3;(H,2,3,4,5) |
Clave InChI |
SLQQGEVQWLDVDF-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)O)C.[O-]Cl(=O)(=O)=O |
SMILES canónico |
CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)O)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




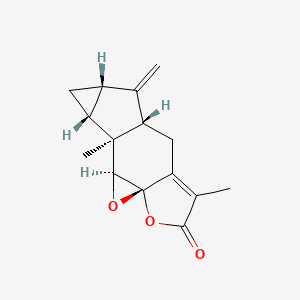

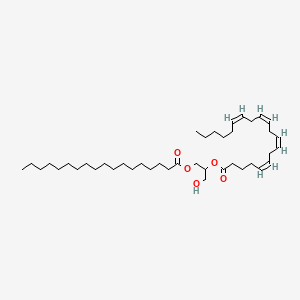
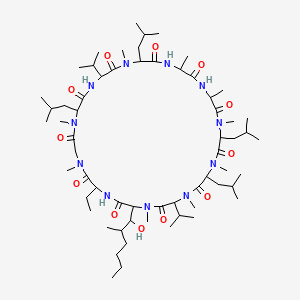
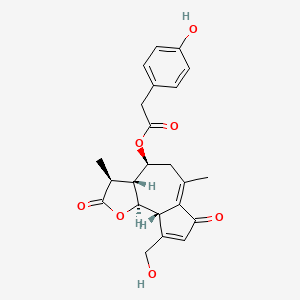
![3,4-Dihydro-2H-naphtho[1,2-b]pyran](/img/structure/B1255171.png)
![(12Z,25Z)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1255172.png)

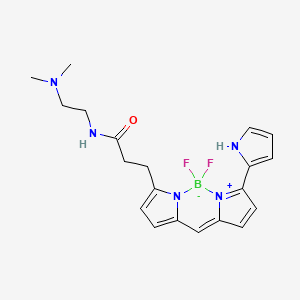
![17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1255178.png)
![(5R,9S,10R,13S,14S,17S)-17-[(2R,3R,5R)-5-(3,3-dimethyloxiran-2-yl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1255179.png)
